2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines: A derivative of the compound is used in synthesizing Pyrrolobenzo[b]thieno[1,4]diazepines, which are important in chemical research for their potential applications in various fields (El-Kashef et al., 2007).
- Structural Studies and Pharmacological Potential: Structural analysis using NMR and X-ray diffraction techniques has been conducted on thiophene derivatives, highlighting their potential pharmacological activities (Çoruh et al., 2005).
- Drug Design Studies: Computational drug design studies have utilized 2-aminothiophene derivatives for predicting structural characteristics that influence antifungal activities, aiding in the development of new therapeutic compounds (Scotti et al., 2012).
Chemical Transformations
- Conversion to Thieno[3,2-d]pyrimidines: Research on the conversion of similar thiophene derivatives to thieno[3,2-d]pyrimidines has been explored, indicating a pathway for synthesizing novel compounds (Ren et al., 1986).
- Electrochemical and Photoluminescence Properties: Studies on the electrochemical and photoluminescence properties of thiophene-based imine compounds have been conducted, revealing insights into their potential applications in material sciences (Yildiz et al., 2017).
Pharmaceutical and Material Science Applications
- Antimicrobial Activity: Novel Schiff bases synthesized using similar thiophene derivatives have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Puthran et al., 2019).
- Conformational Polymorphism: The study of conformational polymorphism in similar compounds indicates their importance in understanding the physical properties of pharmaceutical solids, which is crucial for drug development (Yu et al., 2000).
- Antiarrhythmic and Serotonin Antagonist Activities: Derivatives of thiophene have been tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, opening avenues for new drug development (Amr et al., 2010).
Miscellaneous Applications
- Quantum Chemical Calculations: Quantum chemical calculations have been performed on similar thiophene derivatives, providing insights into their electronic structures, which are essential for various scientific applications (Oturak et al., 2017).
- Use in Dye Synthesis: Research on synthesizing azo dyes from thiophene derivatives demonstrates their potential use in textile industries (Sabnis & Rangnekar, 1989).
Mechanism of Action
While the specific mechanism of action for “2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile” is not mentioned in the search results, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been a focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Properties
IUPAC Name |
2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-10-2-4-11(5-3-10)9-15-13-12(8-14)6-7-16-13/h2-7,9H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNWSRRLPBNNI-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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